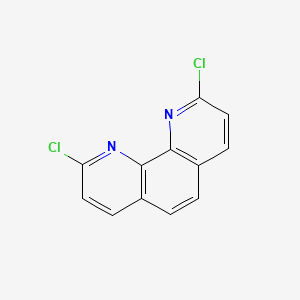

![molecular formula C16H14ClNO B1330815 5-(Cloroacetil)-10,11-dihidro-5H-dibenzo[b,f]azepina CAS No. 3534-05-2](/img/structure/B1330815.png)

5-(Cloroacetil)-10,11-dihidro-5H-dibenzo[b,f]azepina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a derivative of dibenzo[b,f]azepine, which is a bicyclic compound consisting of two benzene rings fused to a seven-membered azepine ring. This structure is a key framework in various pharmacologically active compounds, including some antidepressants like imipramine and its analogs .

Synthesis Analysis

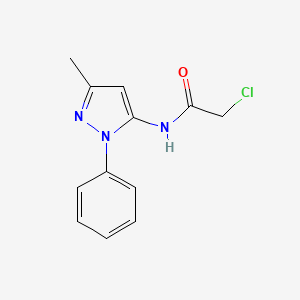

The synthesis of related dibenzo[b,f]azepine derivatives often involves multi-step reactions starting from commercially available precursors. For instance, substituted 10,11-dihydro-5H-dibenz[b,f]azepines, which are key intermediates for pharmaceuticals, can be synthesized from 2-bromotoluenes or 2-nitrotoluenes through a series of reactions including bromination, reaction with triethylphosphite, and a Horner-Emmons reaction followed by hydrogenation and ring closure . Another method involves the reaction of 5H-dibenz[b,f]azepine with chloroform and aqueous sodium hydroxide in the presence of a phase-transfer catalyst to introduce a cyclopropane ring .

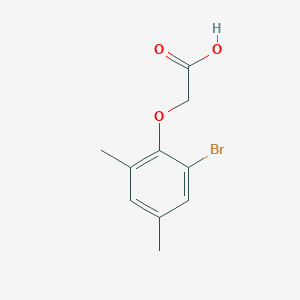

Molecular Structure Analysis

Conformational studies of similar compounds, such as 5-acetyl-10-cyano-10,11-dihydro-5H-dibenz[b,f]azepine, have been conducted using variable temperature NMR. These studies reveal the presence of different conformational isomers and provide insights into the dynamics of the seven-membered ring and the ethylene bridge .

Chemical Reactions Analysis

Dibenzo[b,f]azepine derivatives undergo various chemical reactions. For example, the reaction of 5-acetyl-10,11-didehydro-5H-dibenz[b,f]azepine with nucleophiles like pyrrole and imidazole can lead to Michael addition or cycloaddition products . Oxidation reactions with m-chloroperbenzoic acid have been used to produce 10,11-oxides and other oxidized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f]azepine derivatives are influenced by their substituents. For instance, the introduction of a chloroacetyl group can affect the compound's reactivity and solubility. The properties of these compounds are typically characterized using techniques such as elemental analysis, IR, NMR, and mass spectrometry .

Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

La azepina y sus derivados, incluyendo 5-(Cloroacetil)-10,11-dihidro-5H-dibenzo[b,f]azepina, tienen implicaciones farmacológicas y terapéuticas significativas . A menudo se encuentran en productos farmacéuticos y agroquímicos .

Síntesis de Compuestos Heterocíclicos Complejos

El compuesto se puede utilizar como material de partida para preparar derivados de dibenzoazepina-piridazina farmacológicamente importantes .

Diodos Orgánicos Emisores de Luz (OLED)

Se ha diseñado y sintetizado una serie de nuevos materiales huésped basados en la unidad 10,11-dihidro-5H-dibenzo[b,f]azepina, incluido este compuesto, para OLED verdes y rojos de alta eficiencia .

Síntesis de Derivados de Aminofenol

El compuesto se puede utilizar para sintetizar 3-cloro-1-(5H-dibenzo[b,f]azepin-5il)propan-1-ona, un intermedio clave utilizado para preparar derivados de aminofenol .

Actividad Anticancerígena

Algunos derivados de dibenzoazepina han mostrado resultados prometedores en estudios de actividad anticancerígena .

Síntesis de Nuevos Materiales Huésped

El compuesto se ha utilizado en la síntesis de nuevos materiales huésped, demostrando una estrategia de diseño prometedora para materiales huésped mediante la incorporación de la unidad de azepina .

Mecanismo De Acción

Target of Action

It is believed to have similar targets to its structurally related compound, carbamazepine . Carbamazepine is known to target voltage-dependent sodium channels in the brain .

Mode of Action

It is believed to inhibit sodium channel firing, similar to carbamazepine . This inhibition can help control seizure activity .

Biochemical Pathways

It is believed to lower polysynaptic nerve response and inhibit post-tetanic potentiation .

Pharmacokinetics

Carbamazepine, a structurally related compound, is known to be rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (mhd) . MHD is eliminated by conjugation with glucuronic acid . The absorption of carbamazepine is complete, and the mean apparent elimination half-life (t½) of MHD in adults is 8–9 hours .

Result of Action

It is believed to control seizure activity and treat pain resulting from trigeminal neuralgia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect its metabolism . Enzyme-inducing antiepileptic drugs can increase the metabolism of MHD, the active metabolite of carbamazepine .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-11-16(19)18-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCPQCCKJNJBJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345702 |

Source

|

| Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3534-05-2 |

Source

|

| Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)